Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
Description
Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine class of chemicals This compound is characterized by its unique structure, which includes a piperidine ring substituted with methoxy and methoxycarbonyl groups
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-methoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H25NO5/c1-26-19-12-13-23(22(25)28-15-16-6-4-3-5-7-16)20(14-19)17-8-10-18(11-9-17)21(24)27-2/h3-11,19-20H,12-15H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
LKFFSNVFQKFTCB-PMACEKPBSA-N |
Isomeric SMILES |
CO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methoxy and methoxycarbonyl groups are introduced through substitution reactions using suitable reagents.
Benzylation: The final step involves the benzylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-benzyl (2S,4S)-4-methoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group.
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate: This compound features a tert-butyl(diphenyl)silyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which may offer distinct advantages in certain applications.
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